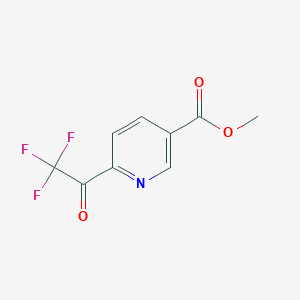

Methyl 6-(2,2,2-trifluoroacetyl)nicotinate

Description

Contextualization within Fluoroorganic Chemistry and Pyridine (B92270) Alkaloids

The structure of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate firmly places it within the domain of fluoroorganic chemistry, a field that has seen exponential growth due to the unique properties conferred by fluorine atoms in organic molecules. The trifluoromethyl group (CF3), a key feature of the trifluoroacetyl moiety, is particularly valued for its high electronegativity, metabolic stability, and ability to modulate the lipophilicity and bioavailability of parent compounds. These characteristics have made trifluoromethylated compounds, especially those containing a pyridine ring, highly sought after in the development of pharmaceuticals and agrochemicals.

Pyridine alkaloids, naturally occurring compounds containing a pyridine ring, and their synthetic derivatives are recognized for their diverse biological activities. The pyridine nucleus is a common scaffold in medicinal chemistry, and its functionalization often leads to compounds with significant therapeutic potential. The introduction of a trifluoroacetyl group onto a pyridine ring, as seen in the target compound, represents a strategic chemical modification aimed at enhancing or altering the biological and chemical properties of the parent pyridine structure.

Significance of Trifluoroacetyl Moieties in Organic Synthesis

The trifluoroacetyl group is a powerful tool in organic synthesis, serving both as a reactive handle for further chemical transformations and as a functional group that can impart desirable properties to a molecule. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity can be harnessed to construct more complex molecular architectures.

Overview of Nicotinate (B505614) Ester Derivatives as Chemical Scaffolds

Nicotinic acid and its esters, known as nicotinates, are a well-established class of compounds with a long history of use in both biological and chemical research. Methyl nicotinate, the ester component of the target molecule, is known to possess vasodilatory properties. Nicotinate esters serve as versatile building blocks in organic synthesis, allowing for a wide range of chemical modifications to the pyridine ring.

The ester functionality itself can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a gateway to a diverse array of derivatives. In the context of medicinal chemistry, the nicotinate scaffold has been explored for the development of agents with anti-inflammatory and other therapeutic activities. The combination of a nicotinate ester with a trifluoroacetyl group on the same pyridine ring creates a multifunctional scaffold with potential for novel applications.

Research Landscape and Knowledge Gaps Pertaining to the Compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of published research that specifically details the synthesis, characterization, reactivity, and biological evaluation of this particular compound. While the broader classes of trifluoromethylpyridines and nicotinate derivatives are extensively studied, this specific combination of functional groups appears to be largely unexplored in academic publications.

This lack of specific data presents both a challenge and an opportunity. The challenge lies in predicting the precise properties and behavior of the compound without direct experimental evidence. The opportunity, however, is substantial. The unique electronic and steric features of this compound suggest that it could be a valuable, yet currently overlooked, building block in medicinal chemistry and materials science. Future research is needed to synthesize this compound, characterize its physical and chemical properties, and explore its potential in various applications. The existing knowledge on related compounds provides a solid foundation for such future investigations.

Compound Properties Data

The following tables present known physical and chemical properties for this compound and its parent carboxylic acid. It is important to note that much of the data for the target compound is computed due to the lack of extensive experimental studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211580-20-9 | Guidechem guidechem.com |

| Molecular Formula | C9H6F3NO3 | Inferred |

| Molecular Weight | 233.14 g/mol | Inferred |

Table 2: Computed Properties of 6-(2,2,2-Trifluoro-acetyl)-nicotinic acid

| Property | Value | Source |

| Molecular Weight | 219.12 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 7 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 219.01432748 Da | PubChem nih.gov |

| Topological Polar Surface Area | 67.3 Ų | PubChem nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO3 |

|---|---|

Molecular Weight |

233.14 g/mol |

IUPAC Name |

methyl 6-(2,2,2-trifluoroacetyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-3-6(13-4-5)7(14)9(10,11)12/h2-4H,1H3 |

InChI Key |

MIKLOKCJJGGATR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 2,2,2 Trifluoroacetyl Nicotinate

Direct Synthesis Routes for the Compound

Direct synthesis routes focus on introducing the trifluoroacetyl group onto a nicotinate (B505614) precursor. These methods involve reactions such as esterification, acylation, and metal-catalyzed or radical-mediated processes.

Esterification Reactions Utilizing Trifluoroacetic Acid Derivatives

Esterification is a fundamental reaction for the synthesis of the target molecule, typically occurring as the final step. This pathway presupposes the availability of 6-(2,2,2-trifluoroacetyl)nicotinic acid. The esterification can be achieved by reacting the carboxylic acid with methanol (B129727) under acidic conditions. Standard methods, such as refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid, are effective for converting nicotinic acids to their corresponding methyl esters. researchgate.net

While this method is straightforward, its viability is entirely dependent on the successful synthesis of the 6-(2,2,2-trifluoroacetyl)nicotinic acid precursor.

| Reaction | Reactants | Conditions | Product |

| Fischer Esterification | 6-(2,2,2-trifluoroacetyl)nicotinic acid, Methanol | Catalytic H₂SO₄, Reflux | Methyl 6-(2,2,2-trifluoroacetyl)nicotinate |

Acylation Strategies on Functionalized Nicotinate Precursors

The introduction of an acyl group onto a pyridine (B92270) ring via Friedel-Crafts acylation is notoriously challenging. The basic nitrogen atom in the pyridine ring complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium (B92312) salt. This deactivates the ring towards electrophilic attack. echemi.com Consequently, direct trifluoroacetylation of methyl nicotinate under classical Friedel-Crafts conditions is generally not a feasible route. chemicalforums.com

However, modifications to this strategy could be envisioned. For instance, the use of a pyridine-N-oxide derivative can activate the ring for electrophilic substitution, primarily at the C4 and C2 positions. A hypothetical route could involve the acylation of a methyl nicotinate-N-oxide, followed by deoxygenation of the N-oxide. Another approach involves using superstoichiometric amounts of a strong Lewis acid to overcome the catalyst sequestration by the pyridine nitrogen. More electron-rich pyridine derivatives, such as those bearing activating groups, may undergo acylation more readily. For example, Friedel-Crafts acylation has been successfully applied to the more nucleophilic imidazo[1,2-a]pyridine (B132010) system. nih.gov

| Method | Substrate | Reagent | Catalyst/Conditions | Challenge |

| Direct Friedel-Crafts | Methyl nicotinate | Trifluoroacetic anhydride (B1165640) | AlCl₃ | Deactivation of pyridine ring by Lewis acid complexation. echemi.com |

| N-Oxide Strategy | Methyl nicotinate-N-oxide | Trifluoroacetic anhydride | AlCl₃, then PCl₃ | Potential for reaction at C2 or C4, not the desired C6. |

Metal-Catalyzed Carbonylative Trifluoroacetylation Approaches

Modern organometallic chemistry offers powerful tools for cross-coupling reactions. A plausible, albeit underexplored, route to this compound is through a metal-catalyzed carbonylative trifluoroacetylation. This reaction would typically involve a precursor such as Methyl 6-halonicotinate (e.g., chloro-, bromo-, or iodo-).

The general mechanism would involve the oxidative addition of the halo-nicotinate to a low-valent metal catalyst (e.g., Palladium), followed by the insertion of carbon monoxide (CO) and subsequent reaction with a trifluoromethylating agent. While copper-catalyzed trifluoromethylation (introducing a -CF₃ group) of halo-nicotinates is a well-established industrial process, researchgate.netsci-hub.se adapting this to a carbonylative trifluoroacetylation (to introduce a -C(O)CF₃ group) presents a significant synthetic challenge. This would require precise control over the sequential insertion of CO and the transfer of a "CF₃" group to the carbonyl carbon, a transformation for which specific protocols are not yet widely established in the literature for this class of substrate.

Radical-Mediated Introduction of the Trifluoroacetyl Group

Radical chemistry provides an alternative to traditional polar reactions. The key to this approach is the generation of the trifluoroacetyl radical (CF₃CO•). Recent advances in photoredox catalysis have enabled the generation of this radical from inexpensive and readily available trifluoroacetic anhydride (TFAA). ethz.chresearchgate.net

In a typical setup, a photocatalyst, upon excitation by visible light, can induce the C-O bond fragmentation of TFAA to generate the trifluoroacetyl radical and a trifluoroacetate (B77799) anion. ethz.ch This reactive radical could then, in principle, add to the pyridine ring of methyl nicotinate. However, radical additions to electron-deficient pyridine rings often result in poor regioselectivity, yielding a mixture of isomers. Furthermore, the literature on this specific transformation focuses on the trifluoroacetylation of alkenes. researchgate.net A related radical process uses TFAA and a pyridine N-oxide to generate the trifluoromethyl radical (CF₃•) for trifluoromethylation, which proceeds via decarboxylation and is therefore not suitable for introducing the desired trifluoroacetyl group. researchgate.net

Convergent Synthetic Pathways to Related Trifluoroacetyl Nicotinates

Convergent syntheses build the core heterocyclic structure from simpler, acyclic fragments. This approach is often more efficient and allows for greater control over the final substitution pattern.

Pyridine Ring Formation via Cyclocondensation Reactions

Constructing the pyridine ring with the necessary substituents already present on the precursors is a powerful strategy. Various named reactions, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, can be adapted for this purpose. For the synthesis of this compound, a key precursor would be a 1,3-dicarbonyl compound or equivalent bearing a trifluoroacetyl group.

A well-documented analogous synthesis is that of 6-(trifluoromethyl)nicotinic acid. chemicalbook.com This process involves the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methyl 3-aminoacrylate. The reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine ring.

A similar strategy could be employed for the target molecule, as outlined in the table below. By starting with a precursor that contains the trifluoroacetyl group, the pyridine ring can be formed with the desired functionality at the C6 position.

| Synthetic Route | Key Precursors | General Steps | Analogous Product Example |

| Modified Bohlmann-Rahtz | 1. A trifluoroacetyl-containing enamine or equivalent. 2. An α,β-unsaturated carbonyl compound with a cyano or ester group. | 1. Michael addition of the enamine to the unsaturated compound. 2. Cyclization and subsequent aromatization (often via oxidation or elimination). | 6-(Trifluoromethyl)nicotinic acid chemicalbook.com |

| Condensation | 1. A 1,5-dicarbonyl equivalent where one carbonyl is part of the trifluoroacetyl group. 2. An ammonia (B1221849) source (e.g., ammonium (B1175870) acetate). | 1. Condensation of the dicarbonyl compound with ammonia. 2. Dehydration and aromatization to form the pyridine ring. | Substituted Pyridines |

This convergent approach avoids the challenges associated with the direct functionalization of a pre-existing and relatively unreactive pyridine ring, offering a more promising pathway to the target compound and its derivatives.

Functionalization of Halogenated Pyridine Intermediates

The introduction of a trifluoroacetyl group onto a pyridine ring is a critical step that can be approached through several synthetic routes. One effective strategy involves the functionalization of halogenated pyridine intermediates. Halogens, such as bromine or chlorine, serve as versatile leaving groups that facilitate subsequent carbon-carbon bond formation.

A plausible route begins with a 6-halonicotinate derivative. The halogen at the 6-position can be converted into an organometallic species through a halogen-metal exchange. For instance, reacting a brominated pyridine with organolithium or organomagnesium reagents at low temperatures can generate a lithiated or Grignard intermediate. znaturforsch.comznaturforsch.com This nucleophilic pyridine species can then react with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or S-ethyl trifluoroethanethioate, to install the desired trifluoroacetyl moiety.

Alternatively, modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, provide a powerful tool for this transformation. While traditional methods like nucleophilic aromatic substitution on halopyridines can be effective, they often require harsh conditions. researchgate.netacs.org Transition metal-catalyzed approaches offer milder conditions and greater functional group tolerance. researchgate.net

A more direct, transition-metal-free approach for the trifluoroacetylation of the pyridine core has also been developed. This method involves a dearomatization-rearomatization sequence. The pyridine starting material is first treated to generate a dihydropyridine intermediate, which then readily reacts with trifluoroacetic anhydride. nih.gov A subsequent acid-promoted rearomatization step yields the heteroaryl trifluoromethyl ketone. nih.gov This strategy avoids the need for pre-functionalized halogenated precursors, offering a more atom-economical pathway. nih.gov

Strategies for Introducing the Ester Moiety (Methyl Nicotinate Foundation)

The most common and well-established method is the Fischer-Speier esterification. This reaction involves refluxing the nicotinic acid derivative with an excess of methanol, which acts as both the solvent and the reactant. chemicalbook.com A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or gaseous hydrogen chloride, is required to protonate the carboxylic acid and facilitate nucleophilic attack by methanol. chemicalbook.comchemicalbook.comprepchem.comresearchgate.net The reaction is driven to completion by the large excess of methanol. Following the reaction, a neutralization step with a base like sodium bicarbonate is performed, and the product is extracted using an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). chemicalbook.comprepchem.comresearchgate.net

To address the challenges associated with using corrosive homogeneous catalysts like sulfuric acid, alternative solid acid catalysts have been explored. For instance, a 20% Molybdenum on Silica (MoO₃/SiO₂) catalyst has been shown to effectively catalyze the esterification of nicotinic acid, yielding methyl nicotinate. orientjchem.org This heterogeneous catalyst offers advantages in terms of easier separation from the reaction mixture, potential for recycling, and reduced environmental impact. orientjchem.org

| Method | Catalyst | Solvent/Reagent | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | Methanol | Reflux (e.g., 13-17 hours) | Well-established, high conversion | chemicalbook.comchemicalbook.com |

| Heterogeneous Catalysis | 20% MoO₃/SiO₂ | Methanol | Reflux | Easier catalyst separation, recyclable | orientjchem.org |

Optimization of Reaction Conditions and Process Development

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability and scalability of the process. Key parameters for optimization include the choice of catalyst, solvent, temperature, and pressure.

Catalyst Systems and Ligand Effects

The choice of catalyst is paramount for both the C-C bond formation to introduce the trifluoroacetyl group and the esterification step.

For pyridine functionalization, transition-metal catalysis is a major area of research. Palladium, rhodium, nickel, and copper-based systems are widely used for C-H activation and cross-coupling reactions on pyridine rings. beilstein-journals.orgnih.gov For instance, palladium-catalyzed reactions often employ ligands like 1,10-phenanthroline, where the ligand-to-metal ratio can significantly impact the reaction yield. nih.gov In some cases, bimetallic catalyst systems, such as Ni-Al complexes, have been developed for selective C-H alkylation of pyridines. nih.gov However, a notable trend is the development of catalyst-free methods, such as the dearomatization-rearomatization strategy for trifluoroacetylation, which circumvents the need for expensive and potentially toxic transition metals. researchgate.netnih.gov

In the esterification step, the catalyst choice influences both reaction rate and process sustainability. While concentrated sulfuric acid is highly effective, its corrosive nature and the difficulty of removal present challenges for scale-up. chemicalbook.com The use of solid acid catalysts like MoO₃/SiO₂ represents a significant process improvement, facilitating easier workup and catalyst recycling. orientjchem.org

Solvent Selection and Reaction Medium Considerations

The solvent plays a critical role by affecting reactant solubility, reaction rates, and in some cases, reaction pathways. The high reactivity of some trifluoroacetylating agents, such as trifluoroacetyl triflate, limits the choice of solvents to less reactive options like benzene, saturated hydrocarbons, and certain halogenated solvents. researchgate.net For trifluoroacetylation using trifluoroacetic anhydride, solvents such as chloroform are often employed. researchgate.net

In the esterification reaction, methanol typically serves as both the solvent and a reactant, and its use in excess helps to shift the reaction equilibrium toward the product side. chemicalbook.com During the work-up phase, extraction solvents are chosen based on their ability to dissolve the product while being immiscible with the aqueous phase. Common choices include ethyl acetate, chloroform, and dichloromethane (B109758) (MDC). chemicalbook.comenvironmentclearance.nic.in The selection of greener solvents is also a growing consideration in process development to minimize environmental impact.

| Synthetic Step | Solvent | Purpose | Reference |

|---|---|---|---|

| Trifluoroacetylation | Chloroform | Reaction Medium | researchgate.net |

| Esterification | Methanol | Reagent & Reaction Medium | chemicalbook.com |

| Product Extraction | Ethyl Acetate | Work-up | chemicalbook.com |

| Product Extraction | Chloroform / MDC | Work-up | prepchem.comenvironmentclearance.nic.in |

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. Esterification reactions are typically conducted at the reflux temperature of the alcohol used (for methanol, this is around 65-70°C at atmospheric pressure) to achieve a reasonable reaction rate. chemicalbook.comenvironmentclearance.nic.in The duration of heating can range from a few hours to over 17 hours, depending on the specific substrate and catalyst. chemicalbook.com

Certain related industrial syntheses of nicotinic acid derivatives, particularly those involving oxidation, are performed at significantly elevated temperatures (e.g., 150-260°C) and pressures (up to 6 MPa) to drive the reactions to completion. nih.gov While the final trifluoroacetylation and esterification steps for the title compound may not require such extreme conditions, temperature control is still vital. Acylation reactions, for example, are often initiated at low temperatures (e.g., 0°C) to manage their exothermicity before being allowed to warm to room temperature.

High-vacuum distillation is often employed during purification, especially for high-boiling point compounds like nicotinate esters. This allows for distillation at lower temperatures (e.g., 150-170°C), preventing thermal degradation of the product. google.com

Scalability Considerations for Synthetic Procedures

Translating a laboratory synthesis to an industrial scale introduces numerous challenges, including cost, safety, and environmental impact. For the synthesis of this compound, scalability depends heavily on the chosen route.

Methods that rely on expensive reagents or complex, multi-step purifications are less suitable for large-scale production. researchgate.net Therefore, routes that utilize readily available starting materials and have high yields are preferred. google.com The synthesis of a related compound, 4-(difluoromethyl)pyridin-2-amine, highlights a scalable process involving the cyclization of a nitrile precursor. acs.org

The catalyst system is a major factor. The use of homogeneous catalysts like H₂SO₄ can complicate scale-up due to issues with separation and waste disposal. In contrast, heterogeneous catalysts are highly advantageous for industrial processes because they can be easily filtered and reused, simplifying the purification process. orientjchem.org

Chemical Reactivity and Mechanistic Investigations of Methyl 6 2,2,2 Trifluoroacetyl Nicotinate

Reactivity of the Trifluoroacetyl Carbonyl Group

The trifluoroacetyl group, with its three highly electronegative fluorine atoms, exerts a strong inductive effect (-I effect). This effect polarizes the carbonyl bond (C=O) to a much greater extent than in non-fluorinated analogues, rendering the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to attack by nucleophiles. nih.govic.ac.uk This intrinsic electronic property is the primary driver for the reactivity discussed in the following sections.

Nucleophilic addition is the characteristic reaction of the trifluoroacetyl carbonyl group. nih.govresearchgate.net The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O π-bond and the formation of a tetrahedral intermediate. beilstein-journals.org The rate and equilibrium of these additions are significantly more favorable for trifluoromethyl ketones compared to their alkyl ketone counterparts.

In the presence of water or alcohols, the trifluoroacetyl group of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is expected to readily establish an equilibrium with its corresponding hydrate (B1144303) (a gem-diol) or hemiketal, respectively. For simple ketones like acetone, the equilibrium for hydration lies heavily in favor of the ketone form. However, for trifluoromethyl ketones, the equilibrium is shifted dramatically toward the hydrate. ic.ac.uklibretexts.org This shift is attributed to two main factors: the destabilization of the carbonyl group by the electron-withdrawing CF3 group and the stabilization of the resulting hydrate through intramolecular hydrogen bonding and the relief of electronic repulsion. ic.ac.uklibretexts.org Studies on structurally similar aryl trifluoromethyl ketones have confirmed their extensive hydration in aqueous solutions. rsc.org

The equilibrium between the ketone and its hydrate can be quantified by the hydration equilibrium constant (Kh), where Kh = [Hydrate]/[Ketone].

| Compound | Hydration Equilibrium Constant (Kh) |

|---|---|

| Acetone (CH₃COCH₃) | 0.0014 |

| Hexafluoroacetone (CF₃COCF₃) | 1,200,000 |

| α,α,α-Trifluoroacetophenone (C₆H₅COCF₃) | 0.97 |

The electrophilic carbonyl carbon of the trifluoroacetyl group is readily reduced by hydride-donating reagents to yield the corresponding 1-(pyridin-2-yl)-2,2,2-trifluoroethanol derivative. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated upon workup to give the secondary alcohol.

Furthermore, research on various aryl trifluoromethyl ketones has demonstrated successful reductions using hydride transfer reagents like N-carbamoylmethyl-1,4-dihydronicotinamide. cdnsciencepub.comcdnsciencepub.com Asymmetric reduction methods have also been developed, employing chiral reducing agents like BINAL-H, to produce enantiomerically enriched fluorinated secondary alcohols, which are valuable chiral building blocks in medicinal chemistry. acs.org

| Reagent | Product Type | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Racemic secondary alcohol | Standard, mild reducing agent. |

| Lithium Aluminum Hydride (LiAlH₄) | Racemic secondary alcohol | Powerful reducing agent; may also reduce the ester group. |

| BINAL-H (Chiral) | Enantiomerically enriched secondary alcohol | Used for asymmetric synthesis. acs.org |

The trifluoroacetyl group readily undergoes nucleophilic addition with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). sci-hub.seresearchgate.net This reaction provides a direct route to tertiary alcohols where a new carbon-carbon bond is formed at the carbonyl center. The reaction mechanism involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting magnesium or lithium alkoxide during aqueous workup. Due to the high reactivity of the trifluoromethyl ketone, these additions are generally efficient. researchgate.net Specialized reagents, such as lithium dialkylcuprates, or "turbo Grignard reagents" like iPrMgCl·LiCl, have also been employed to control reactivity and improve yields. researchgate.net

| Organometallic Reagent (R-M) | General Product Structure |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Tertiary alcohol with a new methyl group |

| Phenyllithium (C₆H₅Li) | Tertiary alcohol with a new phenyl group |

| Vinylmagnesium Chloride (CH₂=CHMgCl) | Tertiary alcohol with a new vinyl group |

The highly electrophilic carbonyl of this compound is expected to react readily with secondary amines (R₂NH) under acidic catalysis to form enamines. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=C double bond of the enamine, conjugated with the nitrogen atom. This reaction is typically reversible. The related reaction with primary amines (RNH₂) would yield the corresponding imine (a Schiff base). The formation of such trifluoromethyl-substituted imines is a key step in the synthesis of α-trifluoromethyl amines, which are important motifs in pharmaceuticals. nih.govresearchgate.net

The mechanism for enamine formation involves:

Protonation of the carbonyl oxygen to increase its electrophilicity.

Nucleophilic attack by the secondary amine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (H₂O).

Elimination of water, forming an iminium ion.

Deprotonation of the α-carbon by a base to yield the neutral enamine product.

Conventional α-deprotonation and enolization involves the removal of a proton from a carbon atom adjacent (in the α-position) to a carbonyl group, typically using a base, to form an enolate ion. masterorganicchemistry.comlibretexts.org In the case of the trifluoroacetyl group (-COCF₃), there are no protons on the trifluoromethyl side, making deprotonation at that position impossible.

The other side of the carbonyl group in this compound is the C6 carbon of the pyridine (B92270) ring. This carbon is sp²-hybridized and part of an aromatic system. The removal of a proton directly from an aromatic ring requires exceptionally strong bases (e.g., organolithium reagents or superbases) and proceeds through a mechanism distinct from standard enolate formation. libretexts.org Therefore, the typical acid- or base-catalyzed enolization process, which is fundamental to the reactivity of many standard ketones, is not a relevant pathway for the trifluoroacetyl group in this molecular context. The reactivity is dominated by nucleophilic addition at the carbonyl carbon rather than by reactions involving an enolate intermediate.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Hexafluoroacetone |

| α,α,α-Trifluoroacetophenone |

| Sodium borohydride |

| Lithium aluminum hydride |

| N-carbamoylmethyl-1,4-dihydronicotinamide |

| BINAL-H |

| Grignard reagents |

| Organolithium compounds |

| Methylmagnesium Bromide |

| Phenyllithium |

| Vinylmagnesium Chloride |

| Lithium dialkylcuprates |

| iPrMgCl·LiCl |

Ketone-to-Ester Rearrangements and Other Rearrangement Reactions

The trifluoroacetyl group in this compound is a key site for rearrangement reactions, most notably the Baeyer-Villiger oxidation, which converts ketones to esters. This reaction typically proceeds by the attack of a peroxy acid on the carbonyl carbon, followed by the migration of a substituent to the oxygen of the peroxide.

In the case of this compound, the Baeyer-Villiger oxidation would involve the migration of either the trifluoromethyl group or the pyridyl group. The migratory aptitude in such rearrangements is generally influenced by the ability of the migrating group to stabilize a positive charge. While there is a lack of specific studies on this compound, research on analogous aryl trifluoromethyl ketones can provide insights. Generally, aryl groups have a higher migratory aptitude than the trifluoromethyl group. This suggests that the pyridyl group would preferentially migrate, leading to the formation of a trifluoroacetate (B77799) ester.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

| Migrating Group | Predicted Product |

| Pyridyl Group | Methyl 6-(trifluoroacetoxy)nicotinate |

| Trifluoromethyl Group | 6-(Methoxycarbonyl)nicotinic trifluoroacetic anhydride (B1165640) |

Note: This table is based on predicted reactivity from analogous compounds and not on direct experimental evidence for this compound.

Transformations Involving the Nicotinate (B505614) Ester Moiety

The methyl ester of the nicotinate portion of the molecule is susceptible to several common transformations, including hydrolysis, transesterification, and amidation. The presence of the strongly electron-withdrawing 6-(2,2,2-trifluoroacetyl) group is expected to enhance the electrophilicity of the ester carbonyl, thereby influencing the rates of these reactions.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 6-(2,2,2-trifluoroacetyl)nicotinic acid, can be achieved under either acidic or basic conditions. The electron-withdrawing trifluoroacetyl group is anticipated to facilitate nucleophilic attack at the ester carbonyl, potentially allowing for hydrolysis under milder conditions than those required for unsubstituted methyl nicotinate.

Table 2: General Conditions for Hydrolysis of Methyl Nicotinate Analogs

| Reagents | Solvent | Temperature | Product |

| LiOH, H₂O | THF/Methanol (B129727) | Room Temperature | Corresponding Carboxylic Acid |

| HCl (aq) | Water | Reflux | Corresponding Carboxylic Acid |

Note: This data is representative of hydrolysis reactions for substituted methyl nicotinates and serves as a likely model for the reactivity of this compound.

Transesterification Reactions with Various Alcohols

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a feasible transformation for this compound. This reaction is typically catalyzed by either an acid or a base. The enhanced electrophilicity of the ester carbonyl should facilitate this process. The choice of alcohol and catalyst will determine the reaction conditions and efficiency.

Amidation Reactions and Formation of Nicotinamides

The reaction of this compound with primary or secondary amines can lead to the formation of the corresponding nicotinamides. This amidation reaction is another example of nucleophilic acyl substitution at the ester carbonyl. The reactivity of the ester towards amidation is expected to be enhanced by the electron-withdrawing substituent.

Table 3: Representative Amidation Conditions for Methyl Nicotinate Derivatives

| Amine | Catalyst/Reagent | Solvent | Temperature | Product |

| Ammonia (B1221849) | None (sealed tube) | Methanol | 100 °C | Corresponding Primary Amide |

| Benzylamine | NaCN (catalytic) | Methanol | Reflux | Corresponding Secondary Amide |

Note: This table illustrates common conditions for the amidation of methyl nicotinates with electron-withdrawing groups, providing a framework for the potential reactivity of the target compound.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is significantly deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups: the ester at the 3-position and the trifluoroacetyl at the 6-position.

Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring, particularly when substituted with strong electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The trifluoroacetyl group at the 6-position and the methyl ester at the 3-position of this compound significantly activate the pyridine core towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the electron-withdrawing substituents.

Detailed mechanistic studies on similar activated pyridine systems suggest that the reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group, typically a halide or another suitable group pre-existing on the ring, is expelled, restoring the aromaticity of the pyridine core. The stability of the Meisenheimer complex is crucial for the reaction to proceed, and it is enhanced by the presence of strong electron-withdrawing groups like the trifluoroacetyl group.

While specific experimental data on the nucleophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, the reaction of 2-halopyridines bearing electron-withdrawing groups with various nucleophiles is a well-established synthetic route.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Pyridine Rings

| Nucleophile | Leaving Group | Product Type | Typical Conditions |

| Alkoxides (e.g., NaOMe) | Halide (Cl, Br) | Alkoxy-substituted pyridine | Base, alcohol solvent, heat |

| Amines (e.g., R-NH2) | Halide (Cl, Br) | Amino-substituted pyridine | Base, polar aprotic solvent |

| Thiolates (e.g., NaSR) | Halide (Cl, Br) | Thioether-substituted pyridine | Base, polar aprotic solvent |

This table represents generalized conditions for SNAr reactions on activated pyridine rings and is not based on specific experimental data for this compound.

Cross-Coupling Reactions at Pyridine Ring Positions (e.g., C-H Functionalization)

The direct functionalization of C-H bonds in heterocyclic compounds represents a highly efficient and atom-economical synthetic strategy. For a molecule like this compound, transition-metal-catalyzed cross-coupling reactions could enable the introduction of various substituents at specific positions on the pyridine ring.

Commonly employed cross-coupling reactions for the functionalization of pyridine rings include the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions typically involve the use of a palladium or other transition metal catalyst to couple a pyridine halide or triflate with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura), an alkene (Heck), or a terminal alkyne (Sonogashira).

Direct C-H functionalization of pyridines is a more advanced approach that avoids the pre-functionalization (e.g., halogenation) of the pyridine ring. The trifluoroacetyl and methyl ester groups in this compound can act as directing groups, guiding the C-H activation to a specific position, often ortho to the directing group. However, the strong electron-withdrawing nature of these groups can also deactivate the ring towards certain types of C-H activation.

Specific research on the cross-coupling reactions of this compound is limited. Nevertheless, the general principles of these reactions on pyridine derivatives provide a framework for predicting its reactivity.

Table 2: Common Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Aryl/heteroaryl-substituted pyridine |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted pyridine |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted pyridine |

| C-H Arylation | Arene | Pd catalyst, oxidant | Aryl-substituted pyridine |

This table outlines general methodologies for cross-coupling reactions on pyridine derivatives. Specific conditions for this compound would require experimental optimization.

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring allows for reactions with electrophiles, leading to the formation of N-oxides or quaternary pyridinium (B92312) salts.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of an acid. The electron-withdrawing groups on the pyridine ring of this compound would make the nitrogen atom less nucleophilic and therefore more difficult to oxidize compared to unsubstituted pyridine. Harsher reaction conditions or more potent oxidizing agents might be required. The resulting N-oxide can be a versatile intermediate for further functionalization of the pyridine ring.

Quaternization: The reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), results in the formation of a quaternary pyridinium salt. Similar to N-oxidation, the rate of quaternization is influenced by the electronic properties of the pyridine ring. The electron-deficient nature of the pyridine in this compound would slow down the rate of quaternization. The reaction typically proceeds by an SN2 mechanism where the pyridine nitrogen acts as the nucleophile.

Table 3: N-Oxidation and Quaternization of Pyridine Derivatives

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA or H₂O₂/Acid | Pyridine N-oxide |

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Halide |

This table provides general information on N-oxidation and quaternization reactions of pyridines.

Spectroscopic and Computational Analysis of Reaction Intermediates

The study of reaction mechanisms often involves the characterization of transient intermediates. Spectroscopic techniques and computational methods are invaluable tools for this purpose.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to identify and characterize reaction intermediates. For instance, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex could potentially be observed using low-temperature NMR spectroscopy. Changes in the chemical shifts and coupling constants of the pyridine ring protons would provide evidence for the formation of this intermediate.

Computational Analysis: Density Functional Theory (DFT) and other computational chemistry methods can be employed to model reaction pathways and calculate the energies of reactants, transition states, and intermediates. Such calculations can provide insights into the feasibility of a proposed mechanism and predict the regioselectivity of a reaction. For this compound, computational studies could be used to:

Calculate the electron density distribution on the pyridine ring to predict the most likely sites for nucleophilic attack.

Model the structures and stabilities of potential Meisenheimer complexes in SNAr reactions.

Investigate the energy barriers for various cross-coupling pathways.

Predict the spectroscopic properties (e.g., NMR chemical shifts) of proposed intermediates to aid in their experimental identification.

Derivatives and Analogues of Methyl 6 2,2,2 Trifluoroacetyl Nicotinate

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate allows for a comprehensive investigation of structure-activity relationships. These modifications are strategically designed to enhance efficacy, selectivity, and pharmacokinetic profiles.

Modification of the methyl ester group to other alkyl or aryl esters can significantly impact the compound's solubility, metabolic stability, and bioavailability. The synthesis of these analogues typically involves the esterification of the corresponding carboxylic acid, 6-(2,2,2-trifluoroacetyl)nicotinic acid, with various alcohols under acidic conditions or via activation of the carboxylic acid.

For instance, the synthesis of the ethyl ester analogue, Ethyl 6-(2,2,2-trifluoroacetyl)nicotinate, can be achieved by refluxing 6-(2,2,2-trifluoroacetyl)nicotinic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. Similarly, other esters can be prepared using different alcohols. The characterization of these analogues would rely on standard spectroscopic techniques.

Table 1: Hypothetical Characterization Data for Ester Analogues of 6-(2,2,2-trifluoroacetyl)nicotinic Acid

| Ester Group | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm, CDCl₃) |

| Methyl | C₉H₆F₃NO₃ | 249.15 | ~3.9 (s, 3H, OCH₃), 7.8-8.5 (m, 3H, pyridine) |

| Ethyl | C₁₀H₈F₃NO₃ | 263.17 | ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, OCH₂), 7.8-8.5 (m, 3H, pyridine) |

| Isopropyl | C₁₁H₁₀F₃NO₃ | 277.20 | ~1.3 (d, 6H, 2xCH₃), ~5.2 (sept, 1H, OCH), 7.8-8.5 (m, 3H, pyridine) |

Note: This table is illustrative and based on general principles of NMR spectroscopy.

Replacing the trifluoroacetyl group with other perfluoroacyl moieties, such as pentafluoropropionyl or heptafluorobutyryl groups, can influence the electronic properties and steric bulk of the side chain. The synthesis of these analogues can be approached by reacting a suitable organometallic pyridine (B92270) species with the corresponding perfluoroacyl chloride or anhydride (B1165640).

For example, the synthesis of Methyl 6-(pentafluoropropionyl)nicotinate could be envisioned through the reaction of a 6-lithiated methyl nicotinate (B505614) derivative with pentafluoropropionyl chloride. The increased chain length of the perfluoroalkyl group is expected to enhance lipophilicity.

Table 2: Potential Perfluoroacyl Analogues of Methyl 6-nicotinate

| Perfluoroacyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹⁹F NMR Signals (ppm, relative to CFCl₃) |

| Trifluoroacetyl | C₉H₆F₃NO₃ | 249.15 | ~ -70 to -80 |

| Pentafluoropropionyl | C₁₀H₆F₅NO₃ | 299.15 | ~ -80 to -90 (CF₃), ~ -120 to -130 (CF₂) |

| Heptafluorobutyryl | C₁₁H₆F₇NO₃ | 349.15 | ~ -80 to -90 (CF₃), ~ -120 to -130 (CF₂), ~ -110 to -120 (CF₂) |

Note: This table is illustrative and based on typical ¹⁹F NMR chemical shifts.

Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring can significantly alter the electronic distribution and steric environment of the molecule. The synthesis of these substituted analogues often starts from appropriately substituted pyridine precursors. For instance, the synthesis of a chloro-substituted analogue could begin with a chloronicotinic acid derivative.

The introduction of an electron-withdrawing group like chlorine is expected to increase the electrophilicity of the pyridine ring and may influence the reactivity of the acyl group. Conversely, an electron-donating group like a methoxy (B1213986) group would have the opposite effect. Research on related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, provides insights into synthetic strategies for halogenated derivatives. researchgate.net

Functionalization of the Pyridine Core for Derivative Synthesis

The pyridine core of this compound offers several positions for functionalization to create a diverse library of derivatives. The nitrogen atom of the pyridine ring can be quaternized or oxidized to an N-oxide, which can alter the electronic properties and biological activity of the molecule.

Furthermore, the hydrogen atoms on the pyridine ring can be substituted through various reactions. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed, although the presence of the electron-withdrawing ester and trifluoroacetyl groups would direct the substitution to specific positions and may require harsh reaction conditions. Alternatively, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be utilized by first introducing a halogen at a specific position on the pyridine ring.

Chiral Derivatives and Enantioselective Syntheses

The ketone of the trifluoroacetyl group is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol. The development of enantioselective methods to produce a single enantiomer of the corresponding alcohol, Methyl 6-(1-hydroxy-2,2,2-trifluoroethyl)nicotinate, is of significant interest as enantiomers often exhibit different biological activities.

Enantioselective reduction of the trifluoromethyl ketone can be achieved using chiral reducing agents, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (CBS reduction). nih.gov Biocatalytic reductions using specific enzymes that can stereoselectively reduce ketones also present a green and efficient alternative.

The synthesis of chiral tertiary trifluoromethyl carbinols through enantioselective aldol (B89426) reactions with trifluoromethyl ketones has been reported, providing a potential pathway to more complex chiral derivatives. nih.govresearchgate.net Furthermore, biocatalytic strategies for the synthesis of enantioenriched α-trifluoromethyl amines have been developed, which could be adapted to create chiral amine derivatives from the ketone functionality. acs.org

Advanced Spectroscopic and Structural Elucidation of Methyl 6 2,2,2 Trifluoroacetyl Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule with the complexity of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

High-Resolution 1H, 13C, and 19F NMR for Structural Assignments

High-resolution 1D NMR spectra provide the fundamental chemical shift and coupling constant information necessary for initial structural assignments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and one signal for the methyl ester protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will exhibit nine signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbonyl carbons and the carbon attached to the fluorine atoms appearing significantly downfield.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of this signal is characteristic of the trifluoroacetyl moiety. pitt.edu

Predicted NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 9.30 | d | 2.1 | 1H |

| H-4 | 8.50 | dd | 8.2, 2.1 | 1H |

| H-5 | 8.20 | d | 8.2 | 1H |

| -OCH₃ | 4.01 | s | - | 3H |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 154.0 |

| C-3 | 127.5 |

| C-4 | 139.0 |

| C-5 | 124.0 |

| C-6 | 150.0 |

| -COOCH₃ | 164.5 |

| -OCH₃ | 53.0 |

| -COCF₃ | 180.0 (q, J ≈ 35 Hz) |

| -CF₃ | 116.0 (q, J ≈ 290 Hz) |

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CF₃ | -72.0 | s |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-4 and H-5, and between H-4 and H-2, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons C-2, C-4, C-5, and the methyl carbon of the ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons. Key expected correlations include:

The methyl protons (-OCH₃) to the ester carbonyl carbon (-COOCH₃).

H-2 to C-4 and the ester carbonyl carbon.

H-5 to C-3 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key expected correlation would be between H-5 and the protons of the methyl ester group, which would help to confirm the conformation of the molecule.

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. bipm.org For this compound, the sharp singlet of the methyl ester protons (-OCH₃) at approximately 4.01 ppm would be an ideal signal for quantification due to its distinct chemical shift and lack of complex splitting. By integrating this signal relative to a known concentration of an internal standard, the precise quantity of the compound in a sample can be determined.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₆F₃NO₃), the exact mass of the protonated molecule ([M+H]⁺) can be calculated.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇F₃NO₃⁺ | 234.0378 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to occur at the ester and ketone functional groups.

Predicted MS/MS Fragmentation Pattern

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 203.0348 | [M+H - OCH₃]⁺ |

| 175.0399 | [M+H - COOCH₃]⁺ |

| 137.0242 | [M+H - COCF₃]⁺ |

| 106.0399 | [C₆H₄NO]⁺ |

| 78.0344 | [C₅H₄N]⁺ |

The fragmentation would likely be initiated by the loss of the methoxy (B1213986) group from the ester, followed by the loss of the entire methoxycarbonyl group. Another significant fragmentation pathway would involve the cleavage of the bond between the pyridine ring and the trifluoroacetyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The primary vibrational modes anticipated for this compound would include:

C=O Stretching (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in the methyl ester.

C=O Stretching (Ketone): Another strong band, corresponding to the trifluoroacetyl group's carbonyl, would likely appear at a slightly different frequency, potentially in the 1700-1720 cm⁻¹ range. The electron-withdrawing nature of the trifluoromethyl group could influence this absorption.

C-F Stretching: Strong and characteristic bands for the carbon-fluorine bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring would give rise to several absorption bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O bond of the ester group would likely produce a band in the 1200-1300 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

Expected Infrared Absorption Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 | Medium |

| C=O Stretch (Ester) | 1720-1740 | Strong |

| C=O Stretch (Trifluoroacetyl) | 1700-1720 | Strong |

| Aromatic C=C and C=N Stretch | 1400-1600 | Medium-Strong |

| C-F Stretch | 1100-1300 | Strong |

| C-O Stretch (Ester) | 1200-1300 | Strong |

Note: This table represents expected values based on typical functional group absorptions and is not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring and the carbonyl groups.

The pyridine ring, an aromatic system, will exhibit characteristic π → π* transitions. The presence of the electron-withdrawing trifluoroacetyl and methyl ester groups is likely to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to unsubstituted pyridine. The carbonyl groups also possess non-bonding electrons (n electrons) which can undergo n → π* transitions, typically resulting in weaker absorption bands at longer wavelengths.

Anticipated Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Pyridine Ring | ~260-280 |

| n → π | Carbonyl Groups | >300 |

Note: This table is a theoretical estimation. The exact λmax values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystallographic study would reveal the planarity of the pyridine ring and the orientation of the methyl ester and trifluoroacetyl substituents relative to the ring. It would also elucidate any significant intermolecular forces, such as hydrogen bonding or π-π stacking, which govern the crystal packing. At present, there are no published crystal structures for this specific compound in crystallographic databases.

Computational and Theoretical Investigations of Methyl 6 2,2,2 Trifluoroacetyl Nicotinate

Electronic Structure and Bonding Analysis

The electronic structure of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is largely dictated by the pyridine (B92270) ring and its electron-withdrawing substituents. The trifluoroacetyl group, in particular, is known to have a strong -I (inductive) effect, which significantly impacts the electron density distribution across the molecule. researchgate.net Quantum chemical calculations on similar pyridine derivatives, often employing Density Functional Theory (DFT), provide a framework for understanding these effects. researchgate.net

Analysis of frontier molecular orbitals (HOMO and LUMO) in analogous compounds reveals that the presence of electron-withdrawing groups tends to lower the energy of both orbitals, with a more pronounced effect on the LUMO. tjnpr.org This leads to a smaller HOMO-LUMO energy gap, which is indicative of increased chemical reactivity and potential for electronic transitions at lower energies. researchgate.net Electrostatic potential maps of related molecules show a significant polarization, with regions of high electron density (negative potential) localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups, while areas of low electron density (positive potential) are expected near the hydrogen atoms and the carbon of the trifluoroacetyl group. nih.gov

Table 1: Predicted Electronic Properties of this compound based on Analogous Pyridine Derivatives

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| HOMO Energy | Lowered due to electron-withdrawing groups | DFT studies on substituted pyridines tjnpr.org |

| LUMO Energy | Significantly lowered due to trifluoroacetyl group | DFT studies on substituted pyridines tjnpr.org |

| HOMO-LUMO Gap | Relatively small, indicating higher reactivity | General principles of electronic effects researchgate.net |

Conformational Preferences and Molecular Dynamics Simulations

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the methyl ester and trifluoroacetyl groups to the pyridine ring. Theoretical conformational analysis of similar heterocyclic compounds has shown that different conformers can exist with varying energies. mdpi.com The relative orientation of these groups will be governed by a balance of steric hindrance and electronic interactions, such as dipole-dipole interactions.

Molecular dynamics (MD) simulations on related pyridine systems have been used to explore their behavior in different environments. mdpi.comresearchgate.net For this compound, MD simulations could provide insights into its dynamic behavior, including the stability of different conformers over time and its interactions with solvent molecules. The simulations would likely show that the molecule adopts a limited set of low-energy conformations in solution. acs.org

Table 2: Expected Conformational Data for this compound

| Dihedral Angle | Predicted Stable Conformation | Rationale |

|---|---|---|

| Pyridine-C(O)CH3 | Planar or near-planar with the ring | Resonance stabilization |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT calculations are a powerful tool for investigating the reactivity of organic molecules. For this compound, DFT can be used to predict various reactivity descriptors and to model reaction pathways.

Prediction of Acidity and Basicity Parameters

The basicity of the pyridine nitrogen in this compound is expected to be significantly reduced compared to pyridine itself. This is due to the strong electron-withdrawing nature of both the methyl ester and the trifluoroacetyl groups, which decrease the electron density on the nitrogen atom, making it a weaker Lewis base. nih.gov Computational studies on substituted pyridines have shown a strong correlation between the electronic properties of the substituents and the pKa of the pyridine nitrogen. researchgate.netmdpi.com The presence of fluorine atoms is known to have a substantial impact on the acidity and basicity of nearby functional groups. nih.gov

Table 3: Predicted Acidity/Basicity of this compound

| Site | Predicted Property | Reason |

|---|---|---|

| Pyridine Nitrogen | Weakly basic | Strong inductive effect of trifluoroacetyl and methyl ester groups nih.gov |

Calculation of Transition States for Key Transformations

DFT can be employed to calculate the transition state structures and activation energies for various chemical transformations involving this compound. For instance, nucleophilic attack at the carbonyl carbons of the ester or the trifluoroacetyl group, or reactions at the pyridine ring, can be modeled. Transition state theory calculations for related reactions have provided valuable mechanistic insights. science.govucsb.edu Such calculations would likely show that the carbonyl carbon of the trifluoroacetyl group is a highly electrophilic center, susceptible to nucleophilic attack.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. tandfonline.com Calculations on similar pyridine derivatives have shown good agreement with experimental data. researchgate.net

For this compound, DFT calculations would be expected to predict:

¹H and ¹³C NMR: Chemical shifts that reflect the electron-deficient nature of the pyridine ring and the influence of the substituents.

¹⁹F NMR: A characteristic signal for the CF₃ group.

IR Spectroscopy: Strong carbonyl stretching frequencies for the ester and ketone groups, likely at higher wavenumbers due to the electron-withdrawing effects.

UV-Vis Spectroscopy: Electronic transitions that are red-shifted compared to simpler pyridines, owing to the extended conjugation and the smaller HOMO-LUMO gap. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Downfield shifts for aromatic protons |

| ¹³C NMR | Resonances for two distinct carbonyl carbons |

| IR | High-frequency C=O stretching bands |

Molecular Docking and Ligand-Protein Interaction Modeling (excluding clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov While avoiding clinical relevance, we can discuss the application of this method to understand the non-covalent interactions of this compound with protein binding sites. Docking studies on nicotinic acid derivatives have been performed to explore their binding modes. mdpi.comresearchgate.net

In a hypothetical docking study, this compound would be expected to interact with a protein's active site through a combination of hydrogen bonding (via the carbonyl oxygens and the pyridine nitrogen), and hydrophobic interactions. The trifluoromethyl group could also participate in specific interactions, such as halogen bonding or hydrophobic contacts. The specific binding mode would be highly dependent on the topology and amino acid composition of the binding pocket. researchgate.net

Synthetic Utility and Applications in Materials Science and Industrial Chemistry

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate positions it as a promising starting material for the construction of intricate molecular architectures. The presence of multiple reaction sites—the pyridine (B92270) nitrogen, the electrophilic carbonyl centers of the ester and the ketone, and the aromatic ring itself—provides a platform for diverse synthetic manipulations.

Building Block for Heterocyclic Scaffolds Beyond Nicotinates

The core pyridine structure of this compound can be chemically modified to construct a variety of other heterocyclic systems. The trifluoroacetyl group, in particular, can serve as a handle for cyclization reactions. For instance, condensation reactions with dinucleophiles could lead to the formation of fused bicyclic or polycyclic heterocyclic systems. The reactivity of the ketone in this group allows for the formation of pyrazoles, isoxazoles, and other five-membered heterocycles through reactions with hydrazines and hydroxylamines, respectively.

Intermediate in the Preparation of Specialized Fluorinated Compounds

The trifluoromethyl (-CF3) group is a crucial pharmacophore in modern drug discovery due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. As a trifluoromethyl-containing building block, this compound is a valuable intermediate for the synthesis of novel fluorinated compounds. The trifluoroacetyl group can be chemically transformed into other fluorine-containing functionalities, or the entire molecule can be incorporated into a larger structure, thereby introducing the trifluoromethyl group into the target molecule.

Role in the Development of Novel Organic Reactions

The unique electronic properties imparted by the trifluoroacetyl group can be exploited in the development of new synthetic methodologies. The electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic aromatic substitution reactions, potentially allowing for the introduction of a wide range of substituents. Furthermore, the trifluoroacetyl group itself can participate in various transformations, such as reductions to the corresponding alcohol or conversions to other functional groups, which could be explored in the context of developing novel reaction pathways.

Applications in Material Science Research (e.g., polymer chemistry, optoelectronics)

While specific applications of this compound in materials science are not yet documented, its structure suggests potential uses. Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could potentially serve as a monomer or an additive in the synthesis of novel fluorinated polymers. In the field of optoelectronics, pyridine-containing compounds are known to be useful as ligands for metal complexes with interesting photophysical properties. The electronic modifications induced by the trifluoroacetyl group could lead to materials with tailored electronic and optical characteristics.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Protocols

The synthesis of pyridine (B92270) derivatives, including nicotinates, is increasingly scrutinized for its environmental impact. nih.gov Future research should prioritize the development of sustainable and green synthetic protocols for Methyl 6-(2,2,2-trifluoroacetyl)nicotinate. This involves exploring alternatives to traditional methods that often rely on harsh reagents and generate significant waste.

Key areas for investigation include:

Enzymatic Catalysis: The use of enzymes, such as lipases, has shown promise in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov Research into biocatalytic methods for the trifluoroacetylation step or the entire synthesis could lead to milder reaction conditions, higher selectivity, and reduced environmental footprint.

Flow Chemistry: Continuous-flow microreactors offer advantages in terms of safety, efficiency, and scalability. nih.gov Developing a continuous-flow synthesis for this compound could significantly improve process control and reduce waste.

Green Solvents: The replacement of conventional organic solvents with greener alternatives like water, supercritical fluids (e.g., scCO2), or bio-derived solvents is a core principle of green chemistry. totalpharmaceuticaltopics.comrsc.org Investigating the feasibility of synthesizing the target compound in such solvents would be a significant step towards sustainability. totalpharmaceuticaltopics.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Future synthetic routes should be evaluated based on their atom economy, aiming for processes that minimize byproduct formation.

A comparative table of potential green synthesis strategies is presented below:

| Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, biodegradability of catalysts. | Screening for suitable enzymes, optimizing reaction conditions (pH, temperature). |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. | Reactor design, optimization of flow rates and residence times. |

| Green Solvents | Reduced toxicity and environmental impact, potential for recycling. | Solubility studies, reaction kinetics in alternative solvents. |

| High Atom Economy Reactions | Minimized waste, cost-effectiveness. | Designing synthetic pathways that maximize the incorporation of starting materials. |

Exploration of Novel Reactivity Modes and Catalytic Systems

The trifluoroacetyl group and the pyridine ring are both reactive moieties that offer opportunities for novel chemical transformations. Future research should focus on exploring new reactivity modes and developing innovative catalytic systems to functionalize this compound.

Promising research directions include:

Catalytic C-H Activation: Direct functionalization of the pyridine ring via C-H activation is a powerful tool in organic synthesis. rutgers.edu Investigating transition-metal-catalyzed C-H activation to introduce various substituents onto the pyridine core of the target molecule would open up new avenues for creating diverse derivatives.

Asymmetric Catalysis: The development of catalyst-controlled regioselective and enantioselective additions of nucleophiles to activated pyridine rings has been demonstrated for related compounds. nih.gov Exploring asymmetric transformations of the trifluoroacetyl group or the pyridine ring could lead to the synthesis of chiral derivatives with potential applications in pharmaceuticals and agrochemicals.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for various organic transformations. researchgate.net Investigating the application of this technology for the functionalization of this compound could provide access to novel chemical space under environmentally friendly conditions.

Investigation into Advanced Functional Materials Applications

The unique electronic properties conferred by the trifluoromethyl group suggest that this compound could be a valuable building block for advanced functional materials. nih.gov Although direct applications of this specific compound are yet to be explored, research into its potential in this area is warranted.

Future investigations could focus on:

Organic Electronics: Trifluoromethylated aromatic compounds are known to possess interesting electronic properties. The incorporation of this compound into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) could lead to materials with enhanced performance and stability.

Polymers and Coatings: The introduction of fluorine-containing moieties can significantly alter the properties of polymers, such as thermal stability, chemical resistance, and surface properties. nih.gov Polymerizing derivatives of this compound or using it as an additive could result in novel polymers and coatings with tailored functionalities.

Liquid Crystals: The rigid pyridine core and the polar trifluoroacetyl group might impart liquid crystalline properties to derivatives of the title compound. Synthesizing and characterizing such derivatives could lead to new materials for display technologies.

Chemo- and Regioselective Functionalization Strategies

Achieving selective functionalization of a molecule with multiple reactive sites is a central challenge in organic synthesis. For this compound, the pyridine ring and the trifluoroacetyl group present distinct opportunities for selective reactions.

Future research should aim to develop:

Selective Pyridine Ring Functionalization: The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution and other selective transformations. researchgate.net Research into the regioselective introduction of substituents at specific positions of the pyridine ring, while leaving the trifluoroacetyl group intact, is crucial for synthesizing a library of derivatives. researchgate.netchemrxiv.orgelsevierpure.comacs.org

Selective Trifluoroacetyl Group Transformations: The trifluoroacetyl group can undergo various reactions, such as reduction to the corresponding alcohol or conversion to other functional groups. Developing chemoselective methods to transform the trifluoroacetyl group without affecting the pyridine ester moiety would provide access to a different class of compounds. nih.govacs.org

Orthogonal Protecting Group Strategies: To achieve complex molecular architectures, the development of orthogonal protecting group strategies for the different functional groups within the molecule will be essential. This would allow for the stepwise and controlled functionalization of specific sites.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step, adhering to the principles of green chemistry by reducing waste and saving time and resources. acsgcipr.org The structural features of this compound make it an interesting candidate for incorporation into MCRs.

Future research in this area could explore:

Hantzsch-type Reactions: The pyridine-3-carboxylate moiety is a key component in Hantzsch dihydropyridine (B1217469) synthesis. acsgcipr.org Investigating the use of this compound or its derivatives in Hantzsch-type MCRs could lead to novel trifluoromethylated dihydropyridine structures.

Ugi and Passerini Reactions: While not a direct component, derivatives of the title compound could be designed to participate in isocyanide-based MCRs like the Ugi and Passerini reactions, leading to complex peptide-like structures.

Novel MCRs: Designing new MCRs that specifically utilize the reactivity of the trifluoroacetyl group or the pyridine ring of this compound could open up pathways to previously inaccessible molecular scaffolds. The development of sequential and one-pot multicomponent procedures for the synthesis of trifluoromethyl-substituted heterocyclic systems has shown significant promise. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-(2,2,2-trifluoroacetyl)nicotinate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution, typically using 3-cyanopyridine derivatives and 2,2,2-trifluoroacetyl chloride. Reaction conditions (e.g., anhydrous solvents like dichloromethane, triethylamine as a base, room temperature) are critical to prevent hydrolysis of the acyl chloride. Yields >80% are achievable with rigorous moisture control .

- Key Variables : Solvent polarity, stoichiometry of reagents, and reaction time.

Q. How do the trifluoroacetyl and ester groups influence the compound’s reactivity in nucleophilic substitution reactions?